molecular formula C15H24N2O5 B12064567 Methanone, (2-carboxypyrrolidin-1-yl)-[1-(t-butoxycarbonyl)pyrrolidin-2-yl]-

Methanone, (2-carboxypyrrolidin-1-yl)-[1-(t-butoxycarbonyl)pyrrolidin-2-yl]-

Cat. No.: B12064567
M. Wt: 312.36 g/mol
InChI Key: XGDABHXCVGCHBB-UHFFFAOYSA-N
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Description

Methanone, (2-carboxypyrrolidin-1-yl)-[1-(t-butoxycarbonyl)pyrrolidin-2-yl]- is a complex organic compound featuring a pyrrolidine ring structure. Pyrrolidine derivatives are widely used in medicinal chemistry due to their biological activity and ability to interact with various biological targets .

Preparation Methods

The synthesis of Methanone, (2-carboxypyrrolidin-1-yl)-[1-(t-butoxycarbonyl)pyrrolidin-2-yl]- typically involves the construction of the pyrrolidine ring from cyclic or acyclic precursors. This can be achieved through various synthetic strategies, including amination and cyclization of functionalized acyclic substrates, oxidation of pyrrolidine derivatives, and ring expansion of β-lactams or cyclopropylamides . Industrial production methods often involve optimizing these synthetic routes to achieve high yields and purity.

Chemical Reactions Analysis

Methanone, (2-carboxypyrrolidin-1-yl)-[1-(t-butoxycarbonyl)pyrrolidin-2-yl]- undergoes several types of chemical reactions, including:

Scientific Research Applications

Methanone, (2-carboxypyrrolidin-1-yl)-[1-(t-butoxycarbonyl)pyrrolidin-2-yl]- has several scientific research applications:

Mechanism of Action

The mechanism of action of Methanone, (2-carboxypyrrolidin-1-yl)-[1-(t-butoxycarbonyl)pyrrolidin-2-yl]- involves its interaction with specific molecular targets. The pyrrolidine ring structure allows the compound to bind to enantioselective proteins, influencing biological activity. The stereochemistry and spatial orientation of substituents play a crucial role in determining the compound’s binding mode and biological profile .

Comparison with Similar Compounds

Methanone, (2-carboxypyrrolidin-1-yl)-[1-(t-butoxycarbonyl)pyrrolidin-2-yl]- can be compared with other pyrrolidine derivatives such as pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol. These compounds share similar structural features but differ in their biological activity and applications.

Properties

IUPAC Name

1-[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O5/c1-15(2,3)22-14(21)17-9-4-6-10(17)12(18)16-8-5-7-11(16)13(19)20/h10-11H,4-9H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGDABHXCVGCHBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1C(=O)N2CCCC2C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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